Triethyllead chloride

Overview

Description

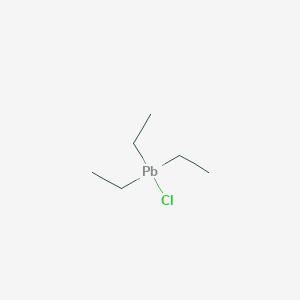

Triethyllead chloride is an organolead compound with the chemical formula ( \text{C}6\text{H}{15}\text{ClPb} ) It appears as a light peach-colored powder and is known for its reactivity and toxicity

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyllead chloride can be synthesized through the reaction of tetraethyllead with hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{Pb(C}_2\text{H}_5)_4 + \text{HCl} \rightarrow \text{Pb(C}_2\text{H}_5)_3\text{Cl} + \text{C}_2\text{H}_6 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of lead and ethyl chloride in the presence of a catalyst. The process is carried out in a reactor where the temperature and pressure are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triethyllead chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lead oxides.

Reduction: It can be reduced to elemental lead.

Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as oxygen or hydrogen peroxide under controlled conditions.

Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium hydroxide or potassium iodide.

Major Products Formed:

Oxidation: Lead oxides.

Reduction: Elemental lead.

Substitution: Various organolead compounds depending on the nucleophile used.

Scientific Research Applications

Triethyllead chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its effects on cellular processes and its potential as a neurotoxin.

Medicine: Investigated for its toxicological properties and potential therapeutic applications.

Industry: Utilized in the production of other organolead compounds and as an additive in some industrial processes.

Mechanism of Action

The mechanism by which triethyllead chloride exerts its effects involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to altered cellular function. The compound is known to affect the nervous system, causing neurotoxic effects by interfering with neurotransmitter release and uptake.

Comparison with Similar Compounds

- Trimethyllead chloride

- Triphenyllead chloride

- Tetraethyllead

Comparison:

- Trimethyllead chloride: Similar in structure but with one less ethyl group. It exhibits similar reactivity but different toxicity profiles.

- Triphenyllead chloride: Contains phenyl groups instead of ethyl groups, leading to different chemical properties and applications.

- Tetraethyllead: Contains four ethyl groups and is primarily used as an anti-knock agent in gasoline. It has different industrial applications compared to triethyllead chloride.

This compound stands out due to its specific reactivity and applications in various fields, making it a compound of significant interest in scientific research.

Biological Activity

Triethyllead chloride (TriEL) is an organolead compound known for its toxicity and potential biological effects. This article provides a comprehensive overview of the biological activity of TriEL, including its effects on cellular structures, physiological processes, and implications for health.

This compound is a colorless liquid that is soluble in organic solvents but has low solubility in water. Its toxicity is primarily attributed to its ability to disrupt cellular membranes and interfere with various biochemical processes. The compound can bind to proteins and alter their function, leading to significant physiological changes.

Cytotoxicity in Model Organisms

Research has demonstrated that TriEL exhibits cytotoxic effects on various biological systems. A notable study investigated its impact on the acellular slime mold Physarum polycephalum, where different concentrations of TriEL were tested (10, 20, 30, 40, 50, and 60 μM). The findings are summarized in the following table:

| Concentration (μM) | Observed Effects |

|---|---|

| 10 | Minimal effect on structure and streaming |

| 20 | Vacuolization of cytoplasm; increased streaming time |

| 30 | Significant vacuolization; reduced migration ability |

| 40 | High vacuolization; blebbing of plasmalemma |

| 50 | Irreversible condensation; very long streaming periods |

| 60 | Immediate cessation of streaming; depigmentation |

At concentrations below 10 μM, no significant effects were noted. However, concentrations between 20-50 μM exhibited sublethal effects, while 60 μM was lethal, causing irreversible damage to the plasmodium's structure and function .

Effects on Mammalian Systems

TriEL has been shown to affect mammalian systems as well. In studies involving male rats, it was found that exposure to TriEL led to alterations in hepatic microsomal enzyme activity. Specifically, varying doses (0.0 to 3.0 mM) were administered, revealing dose-dependent effects on liver enzyme activities which are critical for detoxification processes .

Additionally, a study indicated that TriEL interacts with hemoglobin, affecting oxygen transport in the blood. This interaction can potentially lead to systemic toxicity due to impaired oxygen delivery .

Behavioral and Neurological Impacts

The neurological effects of TriEL have also been documented. In a behavioral study involving rats treated with the compound, significant changes were observed in dopaminergic and serotonergic systems. These changes resulted in increased sensitivity to dopamine agonists after treatment with TriEL, suggesting that the compound may disrupt normal neurotransmitter function .

Case Studies

- Study on Physarum polycephalum : This research highlighted how TriEL affects cytoplasmic streaming and migration abilities in slime molds. The study concluded that TriEL's toxicity is linked to its ability to disrupt membrane integrity and alter cellular processes essential for movement and growth .

- Hepatic Effects in Rats : Another significant case involved the examination of liver microsomes from rats treated with TriEL. The results indicated substantial alterations in enzyme activities related to drug metabolism, underscoring the potential for organ-specific toxicity associated with lead compounds .

Properties

IUPAC Name |

chloro(triethyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.ClH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWYUMLFPUILRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Pb](CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClPb | |

| Record name | TRIETHYL LEAD CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026227 | |

| Record name | Triethyllead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethyl lead chloride is a light peach-colored powder. (NTP, 1992) | |

| Record name | TRIETHYL LEAD CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 73 °F (NTP, 1992) | |

| Record name | TRIETHYL LEAD CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1067-14-7 | |

| Record name | TRIETHYL LEAD CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyllead chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyllead chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyllead chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Plumbane, chlorotriethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyllead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriethylplumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.